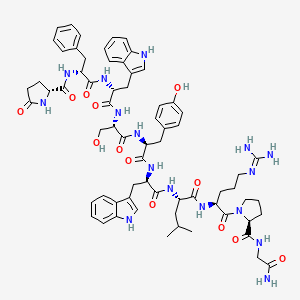

LHRH, pGlu(1)-Phe(2)-Trp(3,6)-

描述

Overview of the Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a cornerstone of reproductive endocrinology, orchestrating a complex interplay between the hypothalamus, pituitary gland, and gonads. wikidoc.orgwikilectures.euwikipedia.org This system is initiated by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.govportlandpress.com GnRH then travels to the anterior pituitary gland, where it stimulates the release of two crucial gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). wikidoc.orgwikipedia.orgnih.gov

These gonadotropins act on the gonads (testes in males, ovaries in females) to regulate their endocrine and reproductive functions. nih.gov In males, LH stimulates the production of testosterone (B1683101), while FSH is involved in spermatogenesis. wikilectures.eunih.gov In females, FSH promotes the growth of ovarian follicles, and a mid-cycle surge in LH triggers ovulation. nih.govportlandpress.com The sex hormones produced by the gonads, such as testosterone and estrogen, in turn, exert negative feedback on the hypothalamus and pituitary, thus regulating the entire axis. wikidoc.orgnih.gov

Fundamental Role of GnRH Receptor Signaling in Endocrine Physiology

The actions of GnRH are mediated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of pituitary gonadotrope cells. qiagen.combio-rad.com The GnRH receptor (GnRHR) is a key component in the signaling cascade that governs gonadotropin release. qiagen.com Upon binding, the GnRH-GnRHR complex activates several intracellular signaling pathways. qiagen.comnih.gov

The primary pathway involves the activation of G-protein alpha-q/11, which stimulates phospholipase C (PLC). qiagen.comgenome.jp PLC, in turn, leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). genome.jp IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). genome.jp These signaling events ultimately culminate in the synthesis and secretion of LH and FSH. qiagen.comnih.gov The pulsatile nature of GnRH release is critical; continuous stimulation can lead to receptor desensitization and downregulation, a phenomenon exploited by some therapeutic analogues. portlandpress.com

Classification and Academic Significance of GnRH Receptor Antagonists in Research

GnRH analogues are synthetic peptides that mimic or block the action of natural GnRH. They are broadly classified into two categories: agonists and antagonists. nih.gov GnRH agonists initially stimulate the GnRH receptor but then cause a prolonged desensitization, leading to a "flare-up" effect followed by suppression of gonadotropin secretion. nih.govmdpi.com

In contrast, GnRH antagonists, such as [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, act by competitively binding to and blocking the GnRH receptor without activating it. wikipedia.orgoup.com This competitive inhibition leads to an immediate, rapid, and reversible suppression of LH and FSH secretion. nih.govoup.com This direct blocking action avoids the initial flare-up seen with agonists, making them a valuable tool in both research and clinical settings. nih.govnih.gov Academically, GnRH antagonists are significant for their ability to provide a clean and rapid blockade of the HPG axis, allowing researchers to study the roles of gonadotropins and sex steroids in various physiological and pathological processes. mdpi.comnih.gov They are used to investigate conditions like endometriosis, uterine fibroids, and certain cancers. nih.govmdpi.com

Historical Context of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH Discovery and Initial Characterization

Following the elucidation of the native GnRH (a decapeptide) structure by the groups of Schally and Guillemin, which earned them the Nobel Prize in 1977, extensive research focused on creating synthetic analogues with modified properties. researchgate.nettandfonline.com The goal was to develop compounds with increased potency and duration of action. nih.gov This led to the synthesis of over 2000 GnRH analogues. researchgate.net

The development of potent GnRH antagonists lagged behind agonists, partly due to challenges in creating molecules that could bind with high affinity without causing a significant histamine-releasing side effect, a problem with early-generation antagonists. numberanalytics.comoup.com [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is a synthetic decapeptide analogue of Luteinizing Hormone-Releasing Hormone (LHRH), another name for GnRH. apeptides.cominvivochem.com Its structure features D-amino acid substitutions at positions 1, 2, 3, and 6. tandfonline.com These modifications, particularly the substitution of glycine (B1666218) at position 6 with a D-amino acid, were found to be crucial for conferring antagonistic properties. The initial characterization of such antagonists demonstrated their ability to competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin secretion. nih.govoup.com

属性

IUPAC Name |

(2R)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H84N16O13/c1-37(2)28-49(59(89)76-48(18-10-26-71-67(69)70)66(96)83-27-11-19-55(83)65(95)74-35-56(68)86)77-62(92)52(31-40-33-72-45-16-8-6-14-43(40)45)80-61(91)51(30-39-20-22-42(85)23-21-39)79-64(94)54(36-84)82-63(93)53(32-41-34-73-46-17-9-7-15-44(41)46)81-60(90)50(29-38-12-4-3-5-13-38)78-58(88)47-24-25-57(87)75-47/h3-9,12-17,20-23,33-34,37,47-55,72-73,84-85H,10-11,18-19,24-32,35-36H2,1-2H3,(H2,68,86)(H,74,95)(H,75,87)(H,76,89)(H,77,92)(H,78,88)(H,79,94)(H,80,91)(H,81,90)(H,82,93)(H4,69,70,71)/t47-,48+,49+,50-,51+,52-,53-,54+,55+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWIVATZZKIKCF-FKDXDCHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=CC=C7)NC(=O)[C@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H84N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68059-94-9 | |

| Record name | LHRH, pglu(1)-phe(2)-trp(3,6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068059949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Pharmacology of D Glp1,d Phe2,d Trp3,6 Lh Rh As a Gnrh Receptor Antagonist

GnRH Receptor Binding Characteristics

The interaction of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH with the GnRH receptor is characterized by its ability to bind to the receptor without eliciting the conformational changes necessary for signal transduction.

Receptor Affinity and Selectivity Profiling In Vitro

While detailed quantitative binding affinity data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH are not extensively reported in publicly available literature, its classification as a potent antagonist indicates a high affinity for the GnRH receptor. The potency of early GnRH antagonists is largely attributed to specific amino acid substitutions that enhance receptor binding affinity compared to the native GnRH peptide. frontiersin.org The substitution of glycine (B1666218) at position 6 with a D-amino acid, in this case, D-tryptophan, is a key modification known to stabilize a bioactive conformation that increases receptor-binding affinity. frontiersin.org

Information regarding the selectivity profile of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH for the GnRH receptor over other G protein-coupled receptors is not available in the reviewed literature. However, its specific actions on the pituitary-gonadal axis in in vivo studies suggest a primary interaction with the GnRH receptor.

| Parameter | Finding | Comment |

|---|---|---|

| Receptor Affinity | High (qualitative) | Classified as a potent antagonist, though specific quantitative data (e.g., Ki, IC50) are not readily available in the literature. |

| Receptor Selectivity | Presumed to be selective for the GnRH receptor | Based on its targeted in vivo effects on the reproductive axis. Comprehensive selectivity profiling data is not available. |

Kinetics of Ligand-Receptor Interaction and Dissociation

Specific kinetic data, such as the association (k_on) and dissociation (k_off) rates for the binding of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH to the GnRH receptor, are not detailed in the available scientific literature. However, studies on other potent GnRH antagonists from the same era have demonstrated that these molecules can exhibit prolonged receptor occupancy due to slow dissociation rates. nih.gov This persistent binding contributes to their sustained antagonistic activity. It is plausible that [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH shares this characteristic of slow dissociation from the GnRH receptor, which would be consistent with its observed potent and prolonged in vivo effects. nih.gov

Allosteric Modulation and Induced Receptor Conformation Dynamics

There is no evidence in the reviewed literature to suggest that [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH acts as an allosteric modulator of the GnRH receptor. The structural modifications of this compound are consistent with those of other competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand, GnRH). Upon binding, it is hypothesized that [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH fails to induce the specific conformational changes in the GnRH receptor that are necessary for the activation of downstream signaling pathways. Instead, its binding likely stabilizes an inactive receptor conformation, thereby preventing agonist-mediated activation.

Mechanisms of GnRH Receptor Antagonism

The antagonistic properties of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH are a direct result of its interaction with the GnRH receptor at the molecular level, leading to the inhibition of the physiological effects of native GnRH.

Competitive Binding and Orthosteric Site Blockade

The primary mechanism of action for [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is competitive antagonism. nih.gov This involves the direct competition with endogenous GnRH for binding to the orthosteric site on the GnRH receptor located on pituitary gonadotrope cells. nih.gov By occupying this binding site, the antagonist physically blocks the access of native GnRH, thereby preventing receptor activation. This competitive blockade leads to an immediate and dose-dependent inhibition of GnRH-stimulated synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov

Impact on G Protein Coupling and Downstream Effector System Inhibition

The binding of GnRH to its receptor normally triggers a conformational change that facilitates the coupling of the receptor to intracellular heterotrimeric G proteins, specifically Gq/11. This activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, culminating in the secretion of gonadotropins.

As a competitive antagonist, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, upon binding to the GnRH receptor, does not induce the necessary conformational change for G protein coupling and activation. By preventing the binding of GnRH, it effectively inhibits the entire downstream signaling cascade. This results in the blockade of PLC activation, the suppression of IP3 and DAG production, and consequently, the inhibition of gonadotropin release. In vitro studies have demonstrated that this compound is a potent inhibitor of ovulation in rats, a physiological effect that is a direct consequence of the suppression of the pre-ovulatory LH surge. nih.gov

| Mechanism | Description |

|---|---|

| Competitive Binding | Binds to the same (orthosteric) site on the GnRH receptor as the endogenous ligand, GnRH. |

| Orthosteric Site Blockade | Physically prevents GnRH from binding to and activating the receptor. |

| Inhibition of G Protein Coupling | Binding of the antagonist does not induce the receptor conformation required for Gq/11 protein activation. |

| Downstream Signaling Inhibition | Prevents the activation of phospholipase C and the subsequent generation of second messengers (IP3, DAG), leading to the inhibition of gonadotropin secretion. |

Prevention of Ligand-Induced Receptor Internalization and Desensitization

Gonadotropin-releasing hormone (GnRH) antagonists, including those with structures similar to [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, are understood to interfere with the normal processes of receptor internalization and desensitization that follow agonist binding. While GnRH agonists lead to the clustering and subsequent internalization of GnRH receptors into endocytic vesicles, a process linked to receptor regulation and eventual desensitization of the pituitary gonadotropes, the binding of an antagonist like [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH occupies the receptor without initiating these downstream events.

Studies on other peptide GnRH antagonists have shown that while they are also internalized, the continuous presence of an antagonist can prevent the agonist-induced desensitization of pituitary gonadotropin release. This suggests that by blocking the conformational changes in the receptor that are necessary for signal transduction and subsequent internalization and degradation, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH helps to maintain the responsiveness of the pituitary cells to a potential subsequent GnRH stimulus, should the antagonist be removed.

Intracellular Signaling Pathways Modulated by [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH

The binding of GnRH to its receptor typically initiates a cascade of intracellular signaling events. As an antagonist, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is designed to prevent the activation of these pathways.

Adenylyl Cyclase/cAMP Pathway Regulation and Inhibition

The activation of the GnRH receptor can lead to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This pathway is involved in the regulation of gonadotropin subunit gene expression. As a competitive antagonist, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is expected to inhibit the GnRH-induced activation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP levels. Research on other GnRH antagonists has demonstrated their ability to significantly reduce GnRH-mediated cAMP accumulation. For instance, in transfected SH-SY5Y cells, the GnRH antagonist Cetrorelix (B55110) was shown to be highly potent in this regard.

Phospholipase C/Inositol Phosphate (B84403) Pathway Modulation

A primary signaling pathway activated by the GnRH receptor is the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). As a competitive inhibitor, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH blocks the GnRH-induced activation of PLC. Consequently, the production of second messengers IP3 and DAG is attenuated. In pituitary gonadotropes, the classical signal transduction mechanisms involving phospholipase-C are generally not activated by GnRH antagonists. Some studies on other GnRH antagonists in certain cancer cell lines suggest that at very high doses, a minimal stimulation of inositol phosphate turnover might occur, potentially through Gβγ-mediated activation of phospholipase C-β, but this is not the primary mechanism of action.

Calcium Mobilization and Secondary Messenger Signaling Cascades

The IP3 generated from PLC activation normally binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical signal for the secretion of LH and FSH. By inhibiting the PLC/IP3 pathway, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH prevents this mobilization of intracellular calcium. The [Ca2+]i response to GnRH, which consists of a rapid peak due to intracellular release and a sustained phase from Ca2+ influx, is rapidly inhibited by the prior addition of a potent GnRH antagonist. For example, studies with other GnRH antagonists have shown a dose-dependent inhibition of the GnRH-induced intracellular Ca2+ increase.

Below is an interactive data table summarizing the inhibitory effects of different GnRH antagonists on GnRH-induced intracellular calcium signaling in HEK293/GnRHR cells.

| GnRH Antagonist | Concentration | Inhibition of GnRH-induced Ca2+ Signal (Area Under the Curve) |

| Cetrorelix | 10 nM | 21,482 ± 6718 |

| Ganirelix | 10 nM | 73,164 ± 16,237 |

| Teverelix | 10 nM | 74,321 ± 17,569 |

| No Antagonist | - | 109,340 ± 13,866 |

Data is presented as mean ± SEM. A lower Area Under the Curve (AUC) indicates greater inhibition.

MAPK/ERK Pathway Inhibition and Associated Cellular Responses

The activation of the GnRH receptor also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for the regulation of gonadotropin subunit gene expression. By blocking the initial steps of GnRH receptor activation, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is expected to inhibit the downstream phosphorylation and activation of ERK1/2. In LβT2 and transfected HEK293 cells, various GnRH antagonists have been shown to inhibit the phosphorylation of ERK1/2 at similar doses when treated with 100 nM GnRH. nih.gov In some cancer cell lines, LHRH analogs have been found to block EGF-induced MAP-kinase activity, suggesting a broader interaction with growth factor signaling pathways. nih.gov

Cellular and Molecular Biological Effects of D Glp1,d Phe2,d Trp3,6 Lh Rh

Impact on Gonadotroph Function in Pituitary Cell Models

The primary cellular targets for [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH within the reproductive axis are the gonadotroph cells of the anterior pituitary gland. By competitively inhibiting GnRH receptors, this antagonist profoundly modulates the functions of these cells.

Regulation of Gonadotropin Biosynthesis (LH and FSH)

The synthesis of the gonadotropins, LH and FSH, is a complex process involving the transcription and translation of their respective subunit genes. GnRH is a key positive regulator of this process. As a GnRH antagonist, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is expected to suppress the biosynthesis of these hormones.

Studies on GnRH antagonists have shown that they can significantly decrease the expression of LH beta (LHβ) subunit mRNA and GnRH receptor (GnRH-R) mRNA levels in pituitary cells. nih.gov The expression of the common alpha subunit (αGSU) and the FSH beta (FSHβ) subunit are also under the control of GnRH and are thus likely to be downregulated by GnRH antagonists. By blocking the GnRH receptor, the antagonist prevents the activation of downstream signaling pathways that are necessary for the transcription of gonadotropin subunit genes. researchgate.netoup.com

| Gene Target | Effect of GnRH Antagonist | Model System |

| LH beta (LHβ) mRNA | Significant Decrease | Ovariectomized Rats |

| GnRH Receptor (GnRH-R) mRNA | Significant Decrease | Ovariectomized Rats |

This table illustrates the general effects of GnRH antagonists on gonadotropin-related gene expression in pituitary cells.

Modulation of Gonadotropin Secretion Mechanisms

The secretion of LH and FSH from gonadotrophs is a meticulously controlled process, primarily driven by the pulsatile release of GnRH from the hypothalamus. GnRH binding to its receptor initiates a signaling cascade involving the Gq/11 protein, leading to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations and protein kinase C (PKC) activation. nih.govresearchgate.net This cascade is fundamental for the exocytosis of gonadotropin-containing secretory granules.

[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, by acting as a competitive antagonist, directly blocks the initial step of this pathway. researchgate.netyoutube.com It prevents GnRH from binding to its receptor, thereby inhibiting the entire downstream signaling cascade that leads to gonadotropin release. researchgate.net This results in a rapid and profound suppression of both LH and FSH secretion. wikipedia.org An in vivo study in rhesus monkeys demonstrated that administration of a closely related antagonist, [(-Glu-Pro)1,D-Phe2,D-Trp3,6]-LHRH, completely inhibited the preovulatory peaks of both LH and FSH. nih.gov

| Parameter | Effect of [(-Glu-Pro)1,D-Phe2,D-Trp3,6]-LHRH | Model System |

| Preovulatory LH peak | Complete Inhibition | Rhesus Monkey |

| Preovulatory FSH peak | Complete Inhibition | Rhesus Monkey |

This table shows the in vivo effects of a closely related GnRH antagonist on gonadotropin secretion.

Effects on Gonadotroph Cell Proliferation and Apoptosis Pathways

While the primary role of GnRH is to stimulate gonadotropin synthesis and secretion, evidence suggests that GnRH analogues can also influence cell viability. Some GnRH antagonists have been shown to activate Gαi protein signaling pathways in certain peripheral reproductive tumor cells, leading to anti-proliferative and pro-apoptotic effects. aacrjournals.org This action is in contrast to the Gαq/11-mediated signaling that occurs in pituitary gonadotrophs. aacrjournals.org

The glucagon-like peptide-1 (GLP-1) component of the compound's name is noteworthy, as GLP-1 itself has been shown to have anti-apoptotic actions and can stimulate cell proliferation in various cell types, including pancreatic beta-cells. nih.gov However, there is a lack of specific research data on the direct effects of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH on the proliferation and apoptosis pathways within pituitary gonadotrophs. Further investigation is required to determine if this compound exhibits any direct cytostatic or cytotoxic effects on these cells, or if the GLP-1 component confers any protective effects.

Actions in Peripheral Reproductive Tissue Models (In Vitro Studies)

Beyond the pituitary, GnRH receptors are also expressed in peripheral reproductive tissues, including the ovaries and testes, suggesting a direct regulatory role for GnRH and its analogues at the gonadal level.

Influence on Ovarian Granulosa Cell Steroidogenesis Pathways

Ovarian granulosa cells are crucial for follicular development and the production of steroid hormones, primarily estradiol (B170435) and progesterone (B1679170). The process of steroidogenesis is regulated by gonadotropins, with FSH playing a key role.

In vitro studies have indicated that GnRH analogues can directly modulate granulosa cell function. One study specifically involving [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH demonstrated that at a concentration of 1 μM, it could block the inhibition of FSH-induced steroidogenesis in rat ovarian granulosa cells. medchemexpress.com This suggests a direct, and potentially protective or permissive, role of this antagonist on steroid production in the presence of FSH. Other studies on different LH-RH antagonists have shown an inhibitory effect on hCG-stimulated progesterone secretion in luteal cells, indicating that the effects may be context-dependent. nih.gov

| Cell Type | Treatment | Effect on Steroidogenesis |

| Rat Ovarian Granulosa Cells | [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH (1 μM) + LH-RH + FSH | Blocks the inhibition of FSH-induced steroidogenesis |

| Luteal Cells | LH-RH Antagonist (10-9 M) + HCG | Blunted progesterone secretion |

This table summarizes the observed in vitro effects of GnRH antagonists on ovarian steroidogenesis.

Modulation of Testicular Leydig Cell Function

Testicular Leydig cells are the primary source of testosterone (B1683101) in males, a process that is critically dependent on stimulation by LH. nih.gov The presence of GnRH receptors on Leydig cells suggests that GnRH analogues may directly influence their function.

In vitro studies using a different LH-RH antagonist, (Ac-[D-beta-Nal1, D-p-Cl-Phe2, D-Trp3, D-Arg6, D-Ala10]-LH-RH), have shown that it can inhibit hCG-stimulated testosterone secretion in testicular Leydig cells. nih.gov The antagonist, at a concentration of 3.2 x 10-8 M, was found to increase the ED50 of hCG, indicating a reduction in the sensitivity of Leydig cells to gonadotropin stimulation. nih.gov This suggests that GnRH antagonists may have a direct inhibitory effect on testosterone biosynthesis at the testicular level, independent of their effects on pituitary LH secretion. However, specific in vitro data for the effects of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH on Leydig cell function are not currently available.

| Cell Type | Treatment | Effect on Testosterone Secretion |

| Testicular Leydig Cells | LH-RH Antagonist (3.2 x 10-8 M) + HCG | Inhibition of HCG-stimulated testosterone secretion |

This table presents the in vitro effects of a GnRH antagonist on testicular Leydig cell function.

Effects on Other Reproductive Glandular Cellular Processes

Research has demonstrated that the influence of GnRH antagonists like [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH extends to the cellular processes within the ovary, independent of their effects on pituitary gonadotropin secretion.

In studies utilizing rat ovarian granulosa cells, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH has been shown to counteract the stimulatory effects of FSH on steroidogenesis. Specifically, it blocks the FSH-induced production of steroids, indicating a direct modulatory role within the ovarian follicle. While detailed investigations into the effects of this specific compound on other reproductive glands such as the corpus luteum, uterus, and oviduct are limited, the presence of GnRH receptors in these tissues suggests they may also be targets for its action. nih.gov

| Cell Type | Cellular Process | Effect of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH |

| Rat Ovarian Granulosa Cells | FSH-induced steroidogenesis | Inhibition |

Gene Expression and Protein Synthesis Regulation

The antagonistic action of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH at the GnRH receptor initiates a cascade of events that ultimately alters gene expression and protein synthesis in reproductive tissues.

Transcriptional Control of GnRH-Responsive Genes

By blocking the binding of native GnRH to its receptor, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH prevents the activation of downstream signaling pathways that are crucial for the transcription of GnRH-responsive genes. In the pituitary gonadotropes, this leads to a reduction in the transcription of the genes encoding the subunits of LH and FSH.

While direct transcriptional profiling of reproductive tissues specifically after treatment with [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is not extensively documented, studies on other potent GnRH antagonists have provided insights into their effects on gene expression. For instance, GnRH antagonists can modulate the expression of genes involved in endometrial receptivity. It is important to note that these findings are for the broader class of GnRH antagonists and not specifically for [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH.

| Gene Target | Tissue/Cell Type | General Effect of Potent GnRH Antagonists |

| LHβ subunit | Pituitary Gonadotropes | Decreased transcription |

| FSHβ subunit | Pituitary Gonadotropes | Decreased transcription |

Post-Transcriptional and Translational Modulations of Hormone Production

The regulation of hormone production by GnRH and its analogs is not limited to the transcriptional level. Post-transcriptional modifications, such as the stability of messenger RNA (mRNA) and the efficiency of its translation into protein, play a significant role. bu.edunih.govnih.gov

The pulsatile nature of GnRH secretion is known to differentially regulate the stability and translation of gonadotropin subunit mRNAs. nih.gov By blocking the GnRH receptor, antagonists like [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH disrupt this pulsatile signaling, which can lead to alterations in the post-transcriptional processing of hormone-related transcripts. For example, changes in GnRH signaling can affect the length of the poly(A) tail of GnRH mRNA, which in turn influences its stability and translational efficiency. bu.edu However, specific studies detailing the post-transcriptional and translational modulations directly induced by [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH in reproductive glandular cells are currently lacking. The primary mechanism remains the reduction in the synthesis of gonadotropins due to the blockade of the initial GnRH signal.

| Regulatory Level | Process | General Effect of GnRH Receptor Blockade |

| Post-transcriptional | mRNA stability of hormone subunits | Potential alteration due to disruption of pulsatile signaling |

| Translational | Protein synthesis of hormones | Reduction secondary to decreased mRNA levels and signaling |

Structure Activity Relationship Sar and Peptide Design Principles

Role of D-Amino Acid Substitutions in [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH Antagonistic Activity

The incorporation of D-amino acids at specific positions is a cornerstone of GnRH antagonist design, serving two primary functions: enhancing metabolic stability and inducing a conformation necessary for antagonistic activity.

Increased Proteolytic Resistance : Native peptides are rapidly degraded by proteases in the body. The substitution of L-amino acids with their D-isomers, particularly at the N-terminus, renders the peptide bonds less susceptible to cleavage by enzymes like aminopeptidases. mdpi.comresearchgate.net This modification extends the biological half-life of the antagonist, allowing for a more sustained effect. The pyroglutamic acid (pGlu) at position 1 already offers some protection, and maintaining a stable N-terminal region is crucial. mdpi.comresearchgate.net

Induction of Antagonistic Conformation : The most critical role of D-amino acid substitutions in the N-terminal region (positions 1-3) and at position 6 is to alter the peptide's three-dimensional structure. This new conformation allows the molecule to bind with high affinity to the GnRH receptor but prevents the structural changes required for receptor activation and signal transduction. oup.comusaid.gov The replacement of Glycine (B1666218) at position 6 with a bulky D-amino acid is particularly effective in promoting a specific beta-turn structure that is characteristic of potent antagonists. researchgate.net

Contributions of Specific Amino Acid Residues (e.g., D-Glp1, D-Phe2, D-Trp3, D-Trp6) to Receptor Interaction

D-Glp1 (pyroglutamic acid) : The native pGlu at position 1 is crucial for biological activity and protects against enzymatic degradation. mdpi.com The use of D-pyroglutamic acid further stabilizes the N-terminus, anchoring the peptide in the receptor pocket and contributing to a longer duration of action.

D-Phe2 : In the native hormone, Histidine at position 2 is essential for receptor activation. mdpi.comoup.com Replacing it with a D-amino acid, especially one with an aromatic side chain like D-Phenylalanine, is one of the most important modifications for converting an agonist into an antagonist. This change maintains receptor binding but eliminates the ability to trigger the intracellular signaling cascade. oup.com

D-Trp3 : Tryptophan at position 3 is also involved in receptor activation in the native peptide. mdpi.com Its replacement with D-Tryptophan reinforces the conformational changes initiated by the D-Phe2 substitution, further solidifying the peptide's antagonistic properties. The combination of substitutions at positions 2 and 3 creates a hydrophobic cluster that enhances binding affinity. mdpi.com

D-Trp6 : Native GnRH contains Glycine at position 6, which provides conformational flexibility, allowing it to adopt the necessary shape for receptor activation. Replacing this flexible Glycine with a sterically bulky D-amino acid like D-Tryptophan forces the peptide backbone into a different, more rigid conformation. researchgate.net This specific structure is highly favorable for strong receptor binding but incompatible with activation, thereby maximizing antagonistic potency.

Conformational Analysis and Structural Determinants of Receptor Binding Specificity

The antagonistic activity of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is fundamentally determined by its three-dimensional shape and how it interacts with the GnRH receptor. While specific high-resolution structural data for this exact compound is limited, extensive research on similar analogs provides a clear picture of the conformational requirements for antagonism.

The key determinant is the induction of a specific β-turn conformation, primarily influenced by the D-amino acid at position 6. This differs from the turn present in the native GnRH agonist. researchgate.net NMR studies of related antagonists suggest that the N-terminal residues (1-3) form a distinct structure, such as a type II β-turn or a γ-turn, that presents the hydrophobic side chains for optimal receptor interaction. researchgate.net These residues are thought to bind to a hydrophobic pocket on the receptor, while the D-amino acid at position 6 stabilizes a global conformation that prevents the receptor from switching to its active state. This "locked" conformation ensures high-affinity binding without initiating the downstream signaling that leads to gonadotropin release. usaid.govresearchgate.net

Evolution of GnRH Antagonist Development Based on [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH Peptide Scaffold

[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH represents a foundational, first-generation GnRH antagonist. medchemexpress.com The principles established in its design—namely the strategic substitution of D-amino acids at positions 1, 2, 3, and 6—laid the groundwork for all subsequent GnRH antagonist development. However, these early antagonists were not without their challenges.

A significant issue with many first-generation antagonists was the induction of a histamine-release side effect, which was often linked to the presence of a basic D-amino acid (like D-Arginine) at position 6. mdpi.comresearchgate.netscience.gov The scaffold of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, using the neutral, hydrophobic D-Tryptophan at position 6, was an early attempt to achieve high potency while mitigating this adverse effect.

The evolution from this scaffold proceeded as follows:

Second Generation : Researchers focused on refining position 6 further. To completely eliminate histamine-releasing potential while maintaining high potency, analogs were synthesized with neutral, hydrophilic D-ureidoalkyl amino acids, such as D-Citrulline, at position 6. mdpi.comscience.gov This led to highly potent antagonists that were free of edematogenic effects.

Table 2: Evolution of GnRH Antagonist Design

| Generation | Example Compound(s) | Key Design Advancement | Clinical Implication |

|---|---|---|---|

| First | [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH | Established the core principle of D-amino acid substitutions at positions 1-3 and 6 for potent antagonism. oup.comresearchgate.netmedchemexpress.com | Demonstrated proof-of-concept but some analogs had histamine-release side effects. mdpi.com |

| Second | Antagonists with D-Citrulline at position 6 | Replacement of basic/hydrophobic amino acids at position 6 with neutral/hydrophilic residues. science.gov | Eliminated histamine-release side effects while maintaining high antagonistic potency. science.gov |

| Third | Cetrorelix (B55110), Ganirelix, Degarelix (B1662521) | Incorporation of complex non-natural amino acids to improve solubility and pharmacokinetics. mdpi.com | Led to clinically approved drugs with improved safety profiles and patient convenience. wikipedia.orgmdpi.com |

Research Methodologies and Models for Studying D Glp1,d Phe2,d Trp3,6 Lh Rh

In Vitro Experimental Models and Assays

In vitro systems provide a controlled environment to dissect the specific molecular interactions and cellular responses elicited by [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH.

Primary cell cultures are a cornerstone for studying the physiological effects of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH in a context that closely mimics the in vivo environment. Researchers utilize cells isolated directly from tissues that are primary targets for GnRH, such as the anterior pituitary and ovaries.

Anterior Pituitary Cells: Studies have employed perfused rat pituitary cell systems to assess the antagonistic properties of GnRH analogues. In these systems, the ability of antagonists to inhibit LH-RH-mediated luteinizing hormone (LH) release is quantified. science.gov For instance, analogues have demonstrated complete inhibition of LH release at specific molar ratios relative to LH-RH. science.gov This model is crucial for confirming the direct antagonistic action on gonadotrope cells.

Ovarian Cells: Rat ovary granulosa cells are used to investigate the compound's effects at the gonadal level. Research has shown that [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH can block the inhibition of follicle-stimulating hormone (FSH)-induced steroidogenesis, highlighting its role in modulating ovarian function directly. medchemexpress.com

To overcome the limitations of primary cell cultures, such as limited lifespan and variability, immortalized cell lines that stably or inducibly express GnRH receptors are used. nih.gov The GnRH receptor is a G-protein coupled receptor (GPCR) expressed on the surface of various cells, including pituitary gonadotropes and certain cancer cells. genecards.org

A notable model is the human kidney embryonic cell line (EcRG293) engineered to express high-affinity GnRH receptors under the control of an inducible promoter. nih.gov In a study using this cell line, treatment with a GnRH antagonist resulted in a significant, time-dependent decrease in cell proliferation only when the receptor expression was activated. nih.gov This model provides strong evidence that the effects of GnRH antagonists are directly mediated through high-affinity GnRH receptors. nih.gov

Understanding the binding characteristics of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH to its receptor is fundamental. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two powerful techniques used for this purpose.

Radioligand Binding Assays: These assays are a classic method to quantify receptor-ligand interactions. They use a radiolabeled version of a ligand, such as 125I-labeled LHRH analogues, to compete with the unlabeled antagonist ([D-Glp1,D-Phe2,D-Trp3,6]-LH-RH) for binding to GnRH receptors on cell membranes. revvity.comscience.gov These competition assays allow for the determination of key kinetic parameters, including the inhibitor constant (Ki), which reflects the binding affinity of the antagonist. revvity.com Highly potent analogues demonstrate high affinity for membrane receptors on pituitary and cancer cells. science.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor surface where a receptor is immobilized. dokumen.pub This method provides detailed kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated. science.gov While specific SPR data for [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is not widely published, the technique is standard for characterizing peptide-receptor interactions. dokumen.pubscience.gov

A primary functional outcome of GnRH receptor antagonism is the suppression of gonadotropin secretion from the pituitary. In vitro hormone secretion assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are used to measure the concentration of hormones like LH and FSH in the culture medium following treatment with [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH.

Studies using perfused rat pituitary cells have demonstrated that GnRH antagonists can completely inhibit LH-RH-mediated LH release. science.gov These assays are critical for quantifying the potency and efficacy of the antagonist in a functional cellular context.

To understand the molecular mechanisms downstream of receptor binding, researchers analyze changes in gene expression.

RT-qPCR (Reverse Transcription-quantitative Polymerase Chain Reaction): This technique is used to measure changes in the expression levels of specific target genes. For instance, following treatment with a GnRH antagonist, researchers could quantify the mRNA levels of genes encoding for LH subunits (LHβ and αGSU) or the GnRH receptor itself to study regulatory feedback loops.

RNA-Seq (RNA Sequencing): This is a high-throughput sequencing method that provides a comprehensive, unbiased view of the entire transcriptome. nih.gov It can reveal global changes in gene expression in pituitary or ovarian cells treated with [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH. nih.gov This approach can help identify novel pathways and biological processes affected by GnRH receptor antagonism. For example, analysis of gene expression in islets treated with related compounds has identified differentially expressed genes involved in cell identity and metabolism. nih.govnih.gov

These methods are used to study changes at the protein level, including protein expression, modification, and localization.

Western Blot: This technique allows for the quantification of specific proteins. For example, it could be used to measure the levels of signaling proteins involved in the GnRH receptor pathway or to confirm the downregulation of hormone production (e.g., LH protein) in cell lysates after antagonist treatment. medchemexpress.com

Immunoprecipitation (IP): IP is used to isolate a specific protein (and its binding partners) from a complex mixture using an antibody. This could be employed to study the GnRH receptor complex and how antagonist binding affects its interaction with other signaling molecules.

Immunofluorescence (IF): IF uses antibodies to visualize the subcellular localization of specific proteins. This method could be used to track the internalization of the GnRH receptor upon antagonist binding or to observe changes in the cellular distribution of downstream signaling molecules in treated cells. nih.gov

Data Tables

Table 1: Effect of [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH on cAMP Induction in Adult Mouse Stem Cells

| Substance | Concentration | Fold Induction of Positive Cells |

| [D-pGlu1, D-Phe2, D-Trp3,6]-LH-RH | 100 nM | 1.3 |

| Forskolin (Positive Control) | 10 µM | 2.5 |

| EGF/FGF (Baseline Control) | 3 nM/1 nM | 1.0 |

| Data adapted from a study on the induction of cAMP in neural stem cells, leading to cell proliferation. google.com |

In Vivo Preclinical Animal Models (Focused on Mechanistic Insights)

Preclinical animal models, particularly rodents, are fundamental in the basic research of GnRH antagonists like [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH. These models allow for invasive and mechanistic studies that are not feasible in humans, providing a foundational understanding of the compound's effects on reproductive physiology. jneurosci.org

Rodent Models for Investigating GnRH Axis Modulation

Rodent models, including rats and mice, are extensively used to study the in vivo effects of GnRH antagonists. oup.com These models are well-suited for investigating the modulation of the GnRH axis due to their well-characterized reproductive physiology and the availability of established experimental protocols. medsci.org

To study the impact of GnRH antagonists, researchers often utilize both intact and gonadectomized animals. In intact female rats, the administration of potent GnRH antagonists leads to a disruption of the estrous cycle, a key indicator of HPG axis modulation. oup.com For instance, daily administration of a potent GnRH antagonist has been shown to block regular cycles, which resume several days after treatment cessation. oup.com In male rats, GnRH antagonists can suppress testosterone (B1683101) levels to castration levels, providing a model for studying the effects of androgen deprivation. nih.gov

Specific rodent models used in GnRH antagonist research include:

Sprague-Dawley Rats: Frequently used for studying reproductive toxicology and the effects of hormonal disruptions on fertility. oup.com

Wistar Rats: Commonly employed in studies assessing fertility protection and the impact of GnRH antagonists on ovarian reserve.

Nude Mice: These immune-deficient mice are often used in xenograft models to study the antitumor effects of GnRH antagonists on hormone-dependent cancers, where the modulation of the GnRH axis is a key therapeutic mechanism. nih.gov

Methodologies for Assessing In Vivo Hormonal Responses and Pituitary-Gonadal Axis Activity

Assessing the in vivo hormonal responses to GnRH antagonists is critical for understanding their mechanism of action. The primary hormones of interest are luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, and sex steroids like testosterone and estradiol (B170435) from the gonads.

Hormone Measurement Techniques:

Radioimmunoassay (RIA): A common method for quantifying serum levels of LH, FSH, and testosterone. This technique provides high sensitivity for detecting changes in hormone concentrations following antagonist administration.

Enzyme-Linked Immunosorbent Assay (ELISA): Another widely used method for measuring hormone levels, offering high specificity and sensitivity.

Assessment of Pituitary-Gonadal Axis Activity:

Serial Blood Sampling: Frequent blood collection (e.g., every 10 minutes) allows for the analysis of pulsatile hormone secretion, particularly LH, which is a surrogate marker for hypothalamic GnRH pulsatility. imperial.ac.uknih.gov

GnRH Challenge Test: This involves administering exogenous GnRH after the antagonist to assess the degree of receptor blockade at the pituitary level. An attenuated or absent LH surge in response to the GnRH challenge indicates effective antagonism.

Organ Weight Measurement: The weights of reproductive organs such as the testes, epididymis, seminal vesicles, ventral prostate, ovaries, and uterus are sensitive indicators of hormonal status and are often measured at the end of a study. medsci.org

A summary of hormonal responses to GnRH antagonists in rodent models is presented in the table below.

| Hormone | Typical Response to GnRH Antagonist | Animal Model Example | Citation |

| Luteinizing Hormone (LH) | Rapid and significant suppression | Castrated Male Rats | oup.com |

| Follicle-Stimulating Hormone (FSH) | Inhibition of secretion | Male Mice | nih.gov |

| Testosterone | Drastic reduction | Adult Male Rats | medsci.org |

| Estradiol | Significant reduction | Female Rats | mdpi.com |

Techniques for Studying Reproductive Physiological Perturbations from a Mechanistic Perspective

Beyond hormonal changes, researchers employ various techniques to understand how GnRH antagonists perturb reproductive physiology at a mechanistic level.

Vaginal Cytology: Daily examination of vaginal smears in female rodents allows for the tracking of the estrous cycle. Disruption or cessation of the cycle is a clear indicator of altered HPG axis function. oup.complos.org

Histological Analysis: Microscopic examination of the gonads (testes and ovaries) and other reproductive tissues provides insights into the cellular effects of the antagonist. In males, this can reveal changes in the seminiferous epithelium, germ cell degeneration, and Leydig cell morphology. In females, follicle counts at different developmental stages (primordial, primary, secondary, antral) can be performed to assess the impact on folliculogenesis and ovarian reserve.

In Vitro Fertilization (IVF): IVF assays can be used to dissect the specific steps of fertilization that may be affected by the antagonist, such as sperm-zona pellucida binding.

One study on a potent GnRH antagonist, [Ac-dehydro-Pro1,pCl-D-Phe2,DTrp3,6, NαeLeu7]GnRH, in female rats demonstrated that its administration during mid-gestation (days 7-12) led to a decrease in plasma progesterone (B1679170) levels, which was incompatible with embryo survival, showcasing a clear mechanistic link between pituitary LH inhibition, reduced progesterone, and pregnancy termination. oup.com

Computational and In Silico Approaches

Computational methods are increasingly used to complement in vivo studies by providing detailed insights into the molecular interactions between GnRH antagonists and their receptor.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the binding of ligands, such as [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, to the GnRH receptor.

Molecular Docking:

This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For GnRH antagonists, docking studies help to:

Identify key amino acid residues in the GnRH receptor's binding pocket that interact with the antagonist.

Understand the structural basis for the different binding modes of agonists versus antagonists. nih.gov

Guide the design of new, more potent, and selective antagonist analogs.

Studies have shown that the binding conformation of GnRH antagonists within the receptor differs from that of agonists, which is linked to the inhibition of receptor activation. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. These simulations can:

Assess the stability of the docked ligand-receptor complex. nih.gov

Reveal conformational changes in both the ligand and the receptor upon binding. uit.no

Calculate the binding free energy, providing a more accurate estimation of binding affinity.

For example, MD simulations of the human GnRH receptor have been used to test the stability of the receptor model and to analyze the interactions of various docked agonists and antagonists. nih.govuit.no These computational approaches have been instrumental in refining our understanding of how substitutions of specific amino acids in the GnRH peptide, such as the D-amino acids in [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, contribute to its antagonistic properties and high binding affinity. oup.comacs.org

The table below summarizes key interacting residues of the GnRH receptor with GnRH analogs as identified through computational and mutagenesis studies.

| GnRH Receptor Residue | Interacting Ligand Residue(s) | Type of Interaction | Reference |

| Asn102 | Pro9-Gly10-NH2 | Binding | oup.com |

| Lys121 | His2 | Activation/Binding | oup.com |

| Asp302 | Arg8 | Agonist Specificity | oup.com |

| Tyr290 | Tyr5 | Binding | oup.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to rationalize the relationship between the chemical structure of a compound and its biological activity. In the context of the potent luteinizing hormone-releasing hormone (LH-RH) antagonist, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, QSAR studies are instrumental in understanding the specific structural modifications that confer its high-affinity binding to the gonadotropin-releasing hormone (GnRH) receptor and its subsequent antagonistic effects. bazeuniversity.edu.ngoup.com The primary goal of QSAR in this context is to develop predictive models that can guide the design of new, even more potent or selective, peptide and non-peptide ligands. researchgate.netbiochempress.com

The development of a QSAR model for analogs related to [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH involves several key steps. First, a dataset of structurally similar compounds with their corresponding biological activities (e.g., receptor binding affinity IC50, or inhibition of LH release) is compiled. bazeuniversity.edu.ngscispace.com For peptide analogs, this involves systematic substitutions of amino acids at various positions. The structure of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH itself reveals critical modifications compared to the native LH-RH, namely the substitution with D-amino acids at positions 1, 2, 3, and 6, which are known to be crucial for antagonist activity. d-nb.info

Once the dataset is established, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Describing atomic connectivity and molecular branching.

Quantum chemical descriptors: Including electronic properties like HOMO/LUMO energies and atomic charges, which are important for receptor interactions. researchgate.netbiochempress.com

Physicochemical descriptors: Such as hydrophobicity (logP), molar refractivity, and surface area, which influence how the ligand interacts with the receptor's binding pocket. biochempress.com

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the changes in descriptor values with the changes in biological activity. researchgate.net The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. A statistically robust model, often defined by a high squared correlation coefficient (R²) and predictive squared correlation coefficient (R²pred), can then be used to predict the activity of novel, yet-to-be-synthesized compounds. researchgate.net

For instance, a hypothetical QSAR study on a series of analogs based on the [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH scaffold might explore substitutions at position 6. The model could quantify how variations in the hydrophobicity and steric bulk of the D-amino acid at this position impact antagonist potency. Research on other antagonists has shown that incorporating bulky, hydrophobic amino acids can be beneficial. acs.org Similarly, studies on other LH-RH antagonists have successfully used D-ureidoalkyl amino acids like D-citrulline at position 6 to enhance properties. science.gov

The insights gained from such QSAR models are fundamental to rational ligand design. If a model indicates that increased hydrophobicity and a specific spatial arrangement at a certain position are key to high potency, medicinal chemists can focus on synthesizing new analogs that possess these specific features. This approach is significantly more efficient than traditional trial-and-error synthesis. bazeuniversity.edu.ng It allows for the de novo design of ligands or the optimization of existing lead compounds like [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH to improve affinity, selectivity, and pharmacokinetic profiles.

Below is an illustrative table representing the kind of data that would be used in a QSAR study of LH-RH antagonists. The data is hypothetical and serves to demonstrate the relationship between structural modifications (descriptors) and biological activity.

Table 1: Hypothetical QSAR Data for [D-Glp1,D-Phe2,D-Trp3]-LH-RH Analogs with Substitutions at Position 6

| Analog (Substitution at Position 6) | Biological Activity (IC50, nM) | Hydrophobicity Descriptor (logP) | Steric Descriptor (Molar Refractivity) |

|---|---|---|---|

| D-Trp | 0.95 | -0.75 | 45.8 |

| D-Ala | 25.0 | -2.51 | 12.5 |

| D-Arg | 5.2 | -3.81 | 35.1 |

| D-Phe(pCl) | 1.5 | 0.55 | 40.2 |

| D-Nal(2) | 0.80 | 0.60 | 55.3 |

| D-Cit | 3.0 | -3.10 | 33.7 |

This systematic, computationally driven approach accelerates the discovery of next-generation therapeutics by focusing synthetic efforts on compounds with the highest probability of success.

Comparative Analysis with Other Gnrh Receptor Antagonists and Agonists in Research

Structural Comparisons and Peptide Design Paradigms

The design of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is a classic example of early strategies to convert the native GnRH decapeptide into an antagonist. The native GnRH molecule has the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The development of antagonists required substantial modifications, particularly at the N-terminus and position 6, to disrupt receptor activation while maintaining binding affinity.

The key structural modifications in [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH include:

Substitution of D-amino acids at positions 1, 2, and 3: The native L-amino acids at the N-terminus are crucial for receptor activation. Replacing them with their D-isomers, specifically D-Glp at position 1, D-Phe at position 2, and D-Trp at position 3, was a foundational strategy in antagonist design. This alteration is thought to stabilize the peptide's conformation in a way that allows it to occupy the receptor binding pocket without initiating the conformational changes necessary for signal transduction. researchgate.netresearchgate.net Furthermore, the use of D-amino acids at the N-terminus enhances resistance to enzymatic degradation, thereby increasing the molecule's biological half-life. nih.govmdpi.com

Substitution of a D-amino acid at position 6: The native Glycine (B1666218) at position 6 is critical for the formation of a β-II' turn, a conformation believed to be essential for agonist activity. researchgate.netnih.gov Replacing Gly with a bulky D-amino acid, in this case D-Tryptophan, disrupts this turn structure. This modification is one of the most significant in conferring antagonistic properties and can increase binding affinity by approximately 1000-fold. nih.gov

In contrast, GnRH agonists like Leuprolide ([D-Leu6, Pro9-NEt]-GnRH) also feature a D-amino acid at position 6, but with more conservative substitutions at other positions. The primary goal of agonist design was to increase potency and duration of action by enhancing receptor binding affinity and reducing degradation, without eliminating the peptide's intrinsic ability to activate the receptor. nih.govnih.gov

Later-generation antagonists, such as Cetrorelix (B55110) and Ganirelix, built upon the principles established by early compounds. They also feature multiple D-amino acid substitutions at the N-terminus and position 6. However, they incorporate further modifications with unnatural amino acids to improve potency, reduce side effects like histamine (B1213489) release, and enhance solubility. mdpi.com For instance, Cetrorelix is [Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, D-Cit6, D-Ala10]-LHRH, showcasing more complex non-proteinogenic amino acids. researchgate.net

| Compound | Position 1 | Position 2 | Position 3 | Position 6 | Key Design Paradigm |

|---|---|---|---|---|---|

| Native GnRH | pGlu | His | Trp | Gly | Endogenous Agonist |

| [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH | D-Glp | D-Phe | D-Trp | D-Trp | First-generation antagonist with multiple N-terminal and position 6 D-amino acid substitutions. |

| Leuprolide (Agonist) | pGlu | His | Trp | D-Leu | Agonist with enhanced stability and binding affinity. |

| Cetrorelix (Antagonist) | Ac-D-Nal(2) | D-Phe(4Cl) | D-Pal(3) | D-Cit | Third-generation antagonist with unnatural amino acids to improve potency and reduce side effects. |

Pharmacological Similarities and Distinctions in Receptor Binding and Activation

Both GnRH agonists and antagonists bind to the same GnRH receptor on pituitary gonadotroph cells. nih.gov However, the nature of this interaction and its consequences differ fundamentally.

Agonists: GnRH and its agonists bind to the receptor and induce a conformational change that triggers downstream signaling. nih.gov This leads to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov With continuous administration, agonists lead to receptor desensitization and downregulation, ultimately causing a profound suppression of the reproductive axis. nih.gov

Antagonists: [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH and other antagonists act as competitive inhibitors. nih.gov They occupy the receptor binding site, thereby preventing the endogenous GnRH from binding and activating it. nih.gov This results in a rapid and dose-dependent inhibition of gonadotropin release without the initial stimulatory "flare" effect seen with agonists. nih.govpharmacy180.com

| Compound Type | Mechanism of Action | Initial Effect on Gonadotropins | Long-Term Effect on Gonadotropins |

|---|---|---|---|

| GnRH Agonist (e.g., Leuprolide) | Receptor activation, then desensitization and downregulation. | Stimulation ("flare" effect). | Profound suppression. |

| GnRH Antagonist (e.g., [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, Cetrorelix) | Competitive receptor blockade. | Immediate suppression. | Sustained suppression. |

Relative Potency and Efficacy in Preclinical Mechanistic Models

Preclinical studies in rats were instrumental in establishing the potent antagonist activity of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH. Research by Rivier and Vale in 1978 demonstrated that this compound is a potent antagonist of LHRH in vitro and a powerful inhibitor of ovulation in rats. nih.gov This anti-ovulatory effect is a hallmark of effective GnRH antagonism. Another study showed its ability to completely inhibit preovulatory gonadotropin secretion in rhesus monkeys when administered early in the follicular phase. nih.gov

However, a significant issue with many first-generation antagonists, particularly those with basic D-amino acids at position 6, was the induction of histamine release. researchgate.netmdpi.com This led to dose-limiting side effects such as transient edema of the face and extremities in rats, a phenomenon not observed with GnRH agonists or some other antagonists. nih.gov This histamine-releasing activity was a major impetus for the development of second and third-generation antagonists.

Later antagonists were specifically designed to minimize this side effect while retaining or improving anti-ovulatory potency. For example, Ganirelix, a third-generation antagonist, has a low histamine-releasing potential. pharmacy180.com Studies comparing the histamine-releasing capacity of various marketed antagonists in human skin models found that degarelix (B1662521) had the lowest potential, followed by ganirelix, abarelix, and cetrorelix having the highest among those tested. nih.gov

| Compound | Generation | Preclinical Efficacy | Histamine Release Potential |

|---|---|---|---|

| [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH | First | Potent inhibitor of ovulation in rats. | High (inferred from properties of first-generation antagonists). |

| Cetrorelix | Third | High anti-ovulatory potency. | Lower than first-generation, but present. |

| Ganirelix | Third | High anti-ovulatory potency. | Low. |

| Leuprolide (Agonist) | N/A | Initially stimulates, then suppresses ovulation. | Not a characteristic side effect. |

Historical and Evolutionary Significance in GnRH Antagonist Research Development

The development of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH in the late 1970s was a pivotal moment in GnRH research. Following the elucidation of the native GnRH structure in 1971, the initial focus was on creating "superagonists" with enhanced stability and potency. nih.gov The synthesis and characterization of the first antagonists, including the subject of this article, represented a significant conceptual and chemical challenge. nih.govnih.gov

These first-generation antagonists were crucial "proof-of-concept" molecules. They demonstrated that:

It was possible to design peptide analogs that could competitively block the GnRH receptor. nih.gov

Specific substitutions of D-amino acids at key positions (1, 2, 3, and 6) were a viable strategy for converting an agonist into an antagonist. researchgate.netnih.gov

Blocking the GnRH receptor could lead to an immediate and reversible suppression of gonadotropin secretion, offering a different pharmacological profile to the delayed suppression seen with agonists. nih.gov

However, the limitations of these early compounds, most notably their propensity to cause histamine-mediated side effects, were equally significant. researchgate.netmdpi.compharmacy180.com This challenge directly drove the next "evolutionary" step in GnRH antagonist research. Scientists began to systematically modify the structure of these first-generation antagonists to dissociate the desired anti-ovulatory activity from the undesirable histamine-releasing properties. This led to the development of second and third-generation antagonists in the 1980s and 1990s, which incorporated unnatural amino acids and other modifications to improve their safety profile and water solubility. mdpi.com Compounds like Cetrorelix and Ganirelix are the direct descendants of this research lineage, offering the rapid antagonistic action pioneered by compounds like [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH but with a much-improved safety and tolerability profile, allowing for their widespread clinical use today. mdpi.comnih.gov

In essence, [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH and its contemporaries were foundational tools that not only helped to elucidate the physiology of the reproductive axis but also laid the critical groundwork for the development of modern, clinically successful GnRH antagonists.

Future Directions and Unanswered Questions in D Glp1,d Phe2,d Trp3,6 Lh Rh Research

Elucidation of Additional Molecular Targets or Unintended Receptor Interactions

While the principal molecular target of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH is unequivocally the GnRH receptor (GnRHR), where it acts as a competitive antagonist, the possibility of interactions with other receptors remains an open and critical area of inquiry. medchemexpress.comszabo-scandic.com The compound's nomenclature, specifically the "Glp1" component, naturally raises questions about potential off-target effects on the Glucagon-like peptide-1 (GLP-1) receptor. GLP-1 receptors are crucial for metabolic regulation, and any unintended interaction could have significant biological implications. medchemexpress.eunih.gov Future research must systematically screen the compound against a panel of related G protein-coupled receptors (GPCRs), including the GLP-1 receptor family, to confirm its selectivity profile.

Furthermore, early research has hinted at effects on certain tumor cells that may be mediated through related receptors, opening a novel research path into its potential applications and mechanisms outside of the reproductive axis. apeptides.com The exploration of these potential unintended interactions is vital for a complete pharmacological characterization.

Table 1: Potential Areas for Off-Target Interaction Screening

| Receptor Family | Rationale for Investigation | Potential Research Approach |

| GLP-1 Receptor | Nomenclature similarity ("Glp1"). | Radioligand binding assays; cAMP functional assays. |

| Other Class B GPCRs | Structural similarities among peptide hormone receptors. | Broad receptor screening panel (e.g., secretin, PACAP receptors). nih.gov |

| Tumor-expressed GnRH-R variants | Reports of effects on tumor cells. apeptides.com | In vitro studies on various cancer cell lines expressing GnRH receptor variants. researchgate.net |

Investigation of Novel Intracellular Signaling Crosstalk and Feedback Loops

The established mechanism of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH involves blocking the GnRH receptor, which is typically coupled to the Gq/11 protein, thereby inhibiting the downstream release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govmdpi.comgenecards.org However, the full picture of its intracellular signaling consequences is far from complete.

A pivotal unanswered question arises from a study indicating that the compound may elevate intracellular cyclic AMP (cAMP). google.com This is unexpected, as the canonical Gq/11 pathway primarily involves phospholipase C and inositol (B14025) phosphate (B84403) signaling, not direct adenylyl cyclase activation which generates cAMP. This finding suggests several possibilities ripe for investigation:

Receptor Crosstalk: The compound might indirectly activate a Gs-coupled receptor (like the GLP-1 receptor) through an unknown mechanism.

Biased Signaling: It could be acting as a biased ligand at the GnRH receptor, antagonizing the Gq/11 pathway while simultaneously promoting a Gs-mediated or other cAMP-elevating signal.

Off-Target Agonism: The compound may be a direct agonist at an entirely different, unidentified Gs-coupled receptor.

Investigating these novel signaling possibilities is crucial. Additionally, while the compound's role in interrupting the hypothalamic-pituitary-gonadal (HPG) axis feedback loop is known, the precise dynamics of this disruption compared to natural pulsatile GnRH signaling require more detailed study. nih.govscispace.com

Development of Advanced Research Methodologies for Comprehensive Compound Study

To address the nuanced questions about [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH, researchers must employ and develop more advanced methodologies beyond traditional in vivo and in vitro assays. medchemexpress.com

Table 2: Advanced Methodologies for Future Research

| Methodology | Application for [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH | Expected Outcome |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the high-resolution structure of the compound bound to the GnRH receptor. | Precise understanding of the binding site, the mechanism of antagonism, and structural basis for its high potency. nih.gov |

| Transcriptomics/Proteomics ('Omics') | Analyze global changes in gene and protein expression in pituitary or gonadal cells after treatment. | Unbiased identification of all affected signaling pathways and potential off-target effects. |

| Sensitized High-Throughput Screening | Use of allosteric modulators to screen for weak or transient interactions with a wide range of receptors. nih.gov | A comprehensive map of the compound's interactome, revealing any low-affinity or unintended targets. |

| Advanced Bio-Layer Interferometry (BLI) | Study the real-time kinetics of receptor binding and dissociation. | Detailed kinetic parameters (k-on, k-off) that contribute to the compound's potent and sustained biological activity. |

These sophisticated techniques will provide a multi-faceted understanding of the compound's behavior at the molecular and cellular levels.

Exploration of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH as a Research Tool for Basic Reproductive Biology

The utility of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH as a research tool is well-established for inhibiting ovulation and studying pregnancy in animal models. medchemexpress.commedchemexpress.com However, its potential can be expanded further. As a GnRH antagonist, it offers a distinct advantage over GnRH agonists by providing immediate and reversible suppression of gonadotropins without an initial "flare" effect of hormone release. nih.govmdpi.com This makes it an ideal tool for precisely timed studies of reproductive processes.

Future research could use this compound to:

Dissect Follicular Dynamics: By applying the antagonist at different stages of the follicular phase, researchers can more clearly define the specific roles of LH and FSH in follicle recruitment, selection, and maturation. bmj.complos.org

Investigate Endometrial Receptivity: The compound can be used to create specific hormonal environments to study the molecular requirements for successful embryo implantation, independent of ovarian stimulation protocols.

Probe Neuroendocrine Circuits: As demonstrated in non-mammalian models, the antagonist can be used to block LHRH receptors in specific brain regions to investigate their role in regulating behaviors beyond reproduction. pnas.org

Its clean antagonistic profile allows for the creation of more controlled experimental models to answer fundamental questions in reproductive science.

Theoretical Implications for Peptide Receptor Pharmacology and Drug Discovery Principles

The study of [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH has broader implications for pharmacology and the principles of drug design. The compound itself is a case study in peptide optimization. The strategic substitution of native L-amino acids with D-amino acids at positions 1, 2, 3, and 6 is a classic strategy to enhance metabolic stability and increase receptor binding affinity, thereby creating a more potent and longer-lasting molecule than the endogenous LHRH. apeptides.comresearchgate.net

This research field holds several key theoretical lessons:

Antagonist vs. Agonist Action: The development of both GnRH antagonists and agonists for clinical and research use provides a powerful comparison of two distinct pharmacological approaches to modulate a single receptor target, highlighting the different physiological outcomes of receptor blockade versus over-stimulation and desensitization. nih.gov

GPCR Selectivity: The challenge of ensuring absolute selectivity for the GnRH receptor over other structurally related peptide receptors underscores a fundamental principle in drug discovery: achieving target specificity to minimize unintended effects.

Peptide Drug Development: As a synthetic peptide, this compound is part of a larger class of therapeutics that face challenges such as poor oral bioavailability and short in-vivo half-lives. google.com Research into its structure and function informs the broader goals of developing novel delivery systems and non-peptide mimetics that can overcome these limitations. nih.gov

Ultimately, the ongoing investigation into [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH continues to refine our understanding of how to design potent and specific ligands for G protein-coupled receptors, a cornerstone of modern medicine.

Table of Compound Names

| Abbreviation/Name | Full Name |

| [D-Glp1,D-Phe2,D-Trp3,6]-LH-RH | [D-pyroglutamyl¹,D-phenylalanyl²,D-tryptophyl³,⁶]-Luteinizing Hormone-Releasing Hormone |

| GnRH | Gonadotropin-Releasing Hormone |

| LHRH | Luteinizing Hormone-Releasing Hormone |

| LH | Luteinizing Hormone |

| FSH | Follicle-Stimulating Hormone |

| GLP-1 | Glucagon-like peptide-1 |

| cAMP | Cyclic adenosine (B11128) monophosphate |

| Cetrorelix (B55110) | A different GnRH antagonist |

| Ganirelix | A different GnRH antagonist |

常见问题

Q. How to resolve discrepancies between in silico predictions and experimental binding data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.